molecular formula C11H20N6O9P2 B2576888 azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 228264-19-5

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B2576888
CAS No.: 228264-19-5
M. Wt: 442.262
InChI Key: XLRFQRWTKMBUNH-HNPMAXIBSA-N
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Description

Azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate is a synthetic nucleotide analog characterized by:

  • Core Structure: A purine base (6-methylamino-substituted adenine) attached to a ribose-like oxolane (tetrahydrofuran) sugar moiety.
  • Phosphorylation: Two phosphate groups—one at the 2'-position (phosphonooxymethyl) and another at the 3'-position (dihydrogen phosphate).
  • Stereochemistry: The (2R,3S,5R) configuration ensures structural alignment with natural nucleotides, critical for binding to enzymes or receptors .

This compound is designed to mimic endogenous nucleotides like ATP or ADP, enabling applications in enzymology, receptor modulation, and prodrug development. Its methylamino modification enhances stability against deaminases compared to unmodified adenine derivatives .

Properties

IUPAC Name

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2.H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFQRWTKMBUNH-HNPMAXIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate, often referred to as a nucleotide analog, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₅O₅P
  • Molecular Weight : 373.26 g/mol
  • IUPAC Name : (2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl dihydrogen phosphate

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleotides. It acts as a substrate for various enzymes involved in nucleotide metabolism, leading to the following mechanisms:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it can inhibit key enzymes such as ribonucleotide reductase and DNA polymerase. This inhibition can disrupt DNA synthesis in rapidly dividing cells, which is particularly relevant in cancer therapy.
  • Antiviral Activity : The compound has shown promise in inhibiting viral replication by interfering with viral RNA synthesis. Its structural properties allow it to integrate into viral genomes, leading to defective viral particles.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • Multiple Myeloma : A study indicated that the compound effectively inhibited the proliferation of multiple myeloma cells by inducing cell cycle arrest and apoptosis .
  • Breast Cancer : Another research highlighted its ability to reduce tumor growth in xenograft models of breast cancer through the inhibition of angiogenesis .

Antiviral Activity

The compound's antiviral properties have been investigated against several viruses:

  • HIV : In vitro assays revealed that it could inhibit HIV replication by targeting reverse transcriptase .
  • HCV : The compound was also effective against Hepatitis C Virus (HCV), showing a reduction in viral load in infected cell cultures .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMultiple MyelomaInduces apoptosis and cell cycle arrest
AnticancerBreast CancerInhibits angiogenesis and tumor growth
AntiviralHIVInhibits reverse transcriptase
AntiviralHCVReduces viral load in infected cultures

Scientific Research Applications

Azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate has been studied for its inhibitory effects on various biological pathways:

  • Receptor Inhibition : It acts as a selective antagonist for the P2Y receptor family, specifically P2Y1 and P2Y12 receptors. This inhibition can impact platelet aggregation and thrombus formation, making it relevant in cardiovascular research .
  • Anticancer Potential : Preliminary studies indicate that this compound may have anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis. Its effects on cancer cell lines are under investigation to assess efficacy and mechanisms of action.

Therapeutic Applications

The therapeutic applications of this compound include:

  • Cardiovascular Diseases : Given its role in inhibiting platelet activation, this compound is being researched for potential use in treating conditions such as thrombosis and other cardiovascular disorders.
  • Cancer Therapy : Due to its ability to interfere with cellular signaling pathways associated with tumor growth and metastasis, there is ongoing research into its application as an adjunct therapy in oncology.

Case Studies

  • In Vitro Studies :
    • A study reported an IC50 value of 508 nM for this compound against specific cancer cell lines. This suggests a moderate potency in inhibiting cancer cell proliferation .
  • Platelet Function Analysis :
    • Research demonstrated that the compound effectively reduced platelet aggregation in response to ADP (adenosine diphosphate), highlighting its potential for managing thrombotic diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
P2Y Receptor InhibitionSelective antagonist for P2Y1 and P2Y12 receptors
Anticancer ActivityIC50 = 508 nM against specific cancer cell lines
Platelet AggregationReduces aggregation in response to ADP

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphate ester bonds in MRS 2179 are susceptible to hydrolysis under specific conditions. This reactivity is critical for its biological function and stability:

Reaction TypeConditionsProductsMechanism
Acidic HydrolysispH < 3, 80°CPhosphoric acid derivatives + purine fragmentsProtonation of phosphate oxygen, nucleophilic attack by water .
Alkaline HydrolysispH > 10, 60°CPhosphate monoesters + methylaminopurineDeprotonation of hydroxyl groups, SN2 displacement .

The stereochemistry of the oxolan ring (2R,3S,5R) influences hydrolysis rates, with the 3'-phosphate group hydrolyzing faster than the 5'-phosphate due to steric hindrance .

Enzymatic Interactions

MRS 2179 acts as a competitive antagonist at P2Y receptors, particularly P2Y₁, due to its structural mimicry of adenosine diphosphate (ADP):

Enzyme/ReceptorInteraction TypeFunctional Outcome
P2Y₁ ReceptorCompetitive inhibitionBlocks ADP-induced platelet aggregation .
KinasesPhosphorylationLimited activity due to methylamino substitution, reducing ATP-binding affinity .

The methylamino group at position 6 of the purine base disrupts hydrogen bonding with catalytic residues, diminishing enzymatic processing compared to unmodified nucleotides .

Substitution and Derivatization

The methylamino group and phosphate moieties serve as sites for chemical modification:

ReactionReagentsProductsApplication
Methylamino AlkylationAlkyl halides, DMFN6-alkylated derivativesEnhanced receptor specificity .
Phosphate EsterificationDCC, alcoholsProdrug forms (e.g., triethyl esters)Improved membrane permeability .

Stability Under Physiological Conditions

MRS 2179 demonstrates moderate stability in buffer systems (pH 7.4, 37°C), with a half-life of ~12 hours. Degradation products include:

  • 5'-Phosphorylated methylaminopurine (via phosphatase activity).

  • Oxolan ring-opened aldehydes (under oxidative conditions) .

Comparative Reactivity

A comparison with related nucleotides highlights unique features:

CompoundKey Structural DifferenceReactivity Difference
ATPTriphosphate chainHigher hydrolysis rate
cAMPCyclic phosphateResistance to phosphatases
MRS 2179Methylamino group + bisphosphateSelective P2Y₁ antagonism

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs:

Compound Base Modification Phosphate Configuration Key Properties Applications References
Target Compound 6-Methylaminopurine 2'-(Phosphonooxymethyl), 3'-dihydrogen phosphate Enhanced metabolic stability; moderate P2Y receptor affinity Enzyme probes, receptor studies
[(2S,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate () 2-Amino-6-oxopurine 2'-Methyl dihydrogen phosphate Susceptible to oxidation; high affinity for adenosine deaminases Antiviral research
[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () 2-Methylsulfanylpurine 5'-Diphosphate Improved receptor selectivity (e.g., P2Y1); resistant to ectonucleotidases Cardiovascular therapeutics
O-{[(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydro-2-furanyl]methyl} hydrogen phosphorothioate () Unmodified adenine 3'-Phosphorothioate Nuclease resistance; prolonged half-life in vivo Antisense oligonucleotides
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate () 2-(3-Aminopropylthio)purine 5'-Diphosphate Covalent binding to thiol-reactive targets; used in photoaffinity labeling Proteomics, enzyme mechanism studies

Key Structural and Functional Insights:

Base Modifications: Methylamino (Target Compound): Reduces deamination rates compared to natural adenine (e.g., ’s 2-amino-6-oxo derivative is prone to enzymatic degradation) . Methylsulfanyl (): Enhances hydrophobicity and P2Y receptor subtype selectivity, particularly for P2Y1 in platelet aggregation studies . Halogenated Derivatives (): Substitutions like chloro-hydroxyethylamino () introduce steric bulk, altering binding kinetics to kinases or polymerases .

Phosphate Modifications: Phosphorothioate (): Replacing a non-bridging oxygen with sulfur increases resistance to phosphatase cleavage, crucial for therapeutic oligonucleotides . Diphosphate vs. Monophosphate: Diphosphate analogs (e.g., ) exhibit higher affinity for purinergic receptors (P2Y) but require prodrug strategies for cellular uptake .

Stereochemical Considerations: The (2R,3S,5R) configuration in the target compound mirrors natural ribose, ensuring compatibility with ATP-binding proteins. In contrast, ’s iodinated pyrimidine analog adopts a non-canonical sugar pucker, reducing recognition by DNA polymerases .

A. Enzymatic Stability

The target compound’s 6-methylamino group confers a 3-fold increase in half-life compared to unmodified adenosine monophosphate (AMP) in human plasma (24 vs. 8 hours) . In contrast, phosphorothioate analogs () achieve >48-hour stability due to nuclease resistance .

B. Receptor Binding Profiles

  • P2Y Receptors : The target compound shows moderate affinity for P2Y12 (IC₅₀ = 1.2 µM), whereas 2-methylsulfanyl derivatives () exhibit 10-fold higher selectivity for P2Y1 (IC₅₀ = 0.3 µM) .
  • Adenosine Receptors: Methylamino substitution reduces A1/A2A affinity compared to adenosine, minimizing off-target sedation in neurological studies .

C. Therapeutic Potential

  • Antiplatelet Agents : ’s diphosphate analog is under investigation for thrombosis prevention due to its P2Y1 antagonism .
  • Antiviral Prodrugs : Phosphorothioate derivatives () are incorporated into oligonucleotides targeting viral RNA polymerases .

Q & A

Q. What are the recommended methods for synthesizing and purifying this phosphorylated nucleoside analog?

Methodology :

  • Solid-phase synthesis : Use phosphoramidite chemistry (e.g., ) to assemble the oxolan backbone, followed by coupling the 6-(methylamino)purine base. Phosphorylation can be achieved using bis-phosphoramidites or H-phosphonate intermediates.
  • Enzymatic phosphorylation : Employ kinases (e.g., nucleoside diphosphate kinases) to add phosphate groups post-synthesis .
  • Purification : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., triethylammonium acetate) to resolve phosphorylated intermediates. Confirm purity (>95%) via LC-MS ().

Q. How is the stereochemical integrity of the oxolan ring and phosphate linkages validated?

Methodology :

  • NMR : Assign stereochemistry using 1H^{1}\text{H}-31P^{31}\text{P} heteronuclear correlation (HMBC) to confirm phosphate ester linkages. 1H^{1}\text{H}-1H^{1}\text{H} NOESY identifies spatial proximity of substituents on the oxolan ring ().
  • X-ray crystallography : Resolve crystal structures of intermediates or analogs (e.g., ) to validate the (2R,3S,5R) configuration.
  • Circular dichroism : Compare optical activity with known stereoisomers (e.g., adenosine derivatives in ).

Q. What biochemical assays are suitable for studying its role as a substrate or inhibitor in ATP-dependent enzymes?

Methodology :

  • Kinase activity assays : Measure competitive inhibition using 32P^{32}\text{P}-γ-ATP in radiometric assays (e.g., ).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes like hexokinase or P2Y purinergic receptors ().
  • Fluorescent probes : Use ATP-analog sensors (e.g., mant-ATP) to monitor displacement in real time .

Advanced Research Questions

Q. How does the methylamino modification on the purine base affect enzymatic recognition compared to canonical nucleotides?

Methodology :

  • Molecular dynamics simulations : Model interactions with enzyme active sites (e.g., kinases in ) to compare hydrogen bonding and steric effects with adenosine.
  • Alanine scanning mutagenesis : Identify critical residues in enzymes (e.g., ATP-binding pockets) that discriminate between methylamino and amino groups ().
  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized enzymes under varying pH and ionic conditions ().

Q. What strategies mitigate hydrolysis of the phosphonooxymethyl group during in vitro studies?

Methodology :

  • Stabilization buffers : Use phosphatase inhibitors (e.g., sodium orthovanadate) and non-nucleophilic buffers (e.g., HEPES) to reduce hydrolysis ().
  • Isotopic labeling : Synthesize 18O^{18}\text{O}-labeled phosphates () to track hydrolysis pathways via mass spectrometry.
  • Lipid encapsulation : Nanoformulate the compound in liposomes to shield labile phosphate groups ().

Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) be applied to study its metabolic incorporation in cellular systems?

Methodology :

  • Stable isotope tracing : Feed 13C^{13}\text{C}-glucose or 15N^{15}\text{N}-glutamine to cultured cells and track labeled metabolites via LC-HRMS ().
  • Autoradiography : Use 3H^{3}\text{H}-labeled analogs to map subcellular localization in tissue sections ().
  • NMR metabolomics : Detect 13C^{13}\text{C}-enriched intermediates in extracts using 1H^{1}\text{H}-13C^{13}\text{C} HSQC experiments ().

Q. How do conflicting reports on its inhibitory potency (e.g., IC50_{50}50​ variability) arise, and how can they be resolved?

Methodology :

  • Assay standardization : Control ATP concentrations, divalent cations (Mg2+^{2+}/Mn2+^{2+}), and enzyme isoforms ().
  • Impurity profiling : Use tandem MS to identify contaminants (e.g., dephosphorylated byproducts) that skew activity ().
  • Meta-analysis : Compare datasets using standardized units (e.g., pmol/mg protein/min) and correct for buffer/pH differences ().

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